N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
“N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as microtubulin polymerization inhibitors . They have shown moderate to potent anti-proliferative activities against a panel of cancer cells .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves a conformational restriction strategy . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The structure-activity relationships (SAR) of [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the binding energy values against the FP-2 ranged from 15.9 to 14 kcal/mol when compared to the reference ligand with -10.80 kcal/mol .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine. This intermediate is then reacted with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine. Finally, this compound is reacted with sodium azide and copper sulfate to form the desired product, N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.", "Starting Materials": [ "3,5-dimethylbenzene-1-sulfonyl chloride", "2-methylbenzylamine", "3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine.", "Step 2: React N-(3,5-dimethylphenyl)-2-methylbenzylamine with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine.", "Step 3: React N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide (DMF) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide." ] } | |
CAS No. |
1251695-12-1 |
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
YGRJWJRUQJAABK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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